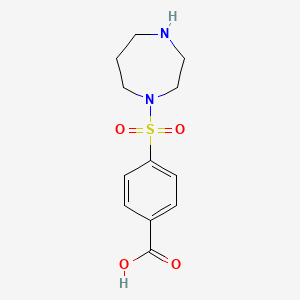

4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O4S |

|---|---|

Molecular Weight |

284.33 g/mol |

IUPAC Name |

4-(1,4-diazepan-1-ylsulfonyl)benzoic acid |

InChI |

InChI=1S/C12H16N2O4S/c15-12(16)10-2-4-11(5-3-10)19(17,18)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2,(H,15,16) |

InChI Key |

POMPYOXBXOKLSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Academic Context and Significance of 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid Within Contemporary Organic and Medicinal Chemistry Research

Overview of Sulfonylated Benzoic Acid Scaffolds in Chemical Synthesis

Sulfonylated benzoic acid scaffolds are organic compounds that feature a benzoic acid core functionalized with a sulfonyl group. These structures are of significant interest in synthetic chemistry due to their versatile reactivity and the useful properties they impart to molecules. The sulfonyl group is a strong electron-withdrawing group, which can influence the chemical properties of the benzoic acid ring and the acidity of the carboxylic acid proton.

In chemical synthesis, sulfonylated benzoic acids and their derivatives serve as important intermediates. For instance, 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is utilized as a crosslinking reagent in organic synthesis and is a precursor for synthesizing various isocyanate and benzoyl chloride derivatives. sigmaaldrich.com The synthesis of such compounds can be achieved through methods like the oxidation of precursor molecules. For example, 4-[(4-chlorophenyl)sulfonyl]benzoic acid has been synthesized by the oxidation of 1-chloro-4-tosylbenzene, which is itself prepared through the sulfonylation of chlorobenzene. nih.govmdpi.com

The reactivity of the sulfonyl group and the carboxylic acid group allows for a wide range of chemical transformations, making these scaffolds valuable building blocks for more complex molecules. They can participate in reactions such as esterification, amidation, and various coupling reactions, providing access to a diverse array of chemical structures. sigmaaldrich.comnih.gov

Elucidation of 1,4-Diazepane Moieties in Heterocyclic Chemistry

The 1,4-diazepane moiety is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This structural motif is a key component in a variety of biologically active compounds and is considered a "privileged structure" in medicinal chemistry. jocpr.com Derivatives of 1,4-diazepane have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. researchgate.netsemanticscholar.org

The synthesis of 1,4-diazepanes can be approached through various synthetic routes. One common method involves the condensation of 1,2-diamines with suitable carbonyl compounds. researchgate.net More complex derivatives, such as 1,4-benzodiazepines, which feature a fused benzene (B151609) ring, have also been extensively studied and can be synthesized through intramolecular C-N bond coupling reactions, among other methods. rsc.orgmdpi.com The versatility of the 1,4-diazepane scaffold allows for the introduction of various substituents at different positions of the ring, enabling the fine-tuning of its physicochemical and biological properties. nih.gov

The presence of two nitrogen atoms in the 1,4-diazepane ring provides sites for functionalization and can also influence the conformational flexibility of the molecule, which can be crucial for its interaction with biological targets.

Positioning of 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid as a Research Scaffold

The compound this compound integrates the key features of both sulfonylated benzoic acids and 1,4-diazepanes. This unique combination suggests its potential as a versatile research scaffold for the development of novel compounds with interesting chemical and biological properties. The benzoic acid portion of the molecule provides a handle for various chemical modifications, such as the formation of amides and esters, which could be used to attach the scaffold to other molecules of interest or to modulate its pharmacokinetic properties.

The sulfonyl linker connects the aromatic ring to the diazepane moiety, and the sulfonamide linkage is a common feature in many bioactive compounds. The 1,4-diazepane ring, with its proven track record in medicinal chemistry, introduces a flexible, nitrogen-containing heterocyclic component that can be further functionalized. For example, the secondary amine in the diazepane ring can be substituted to introduce additional diversity and to explore structure-activity relationships.

Given the wide range of biological activities associated with both sulfonyl-containing compounds and 1,4-diazepane derivatives, it is plausible that this compound could serve as a starting point for the design of new therapeutic agents targeting a variety of diseases. The modular nature of its synthesis would likely allow for the creation of libraries of related compounds for screening and optimization.

Historical Context of Sulfonyl and Diazepane System Investigations

The investigation of sulfonyl-containing compounds has a rich history, dating back to the discovery of sulfonamide antibacterial agents. In the 1930s, it was found that the dye Prontosil was metabolized in the body to sulfanilamide, the active antibacterial agent. openaccesspub.org This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a wide range of sulfonamide-based therapeutics. Over the years, the sulfonylurea class of compounds was developed for the treatment of diabetes, further highlighting the importance of the sulfonyl group in medicinal chemistry. openaccesspub.org

The history of diazepane systems is closely linked to the development of the benzodiazepine (B76468) class of drugs. The first benzodiazepine, chlordiazepoxide (Librium), was synthesized in the late 1950s, followed by the iconic diazepam (Valium) in 1963. nih.govwikipedia.org These compounds revolutionized the treatment of anxiety and other central nervous system disorders. nih.gov The clinical success of benzodiazepines spurred extensive research into related heterocyclic systems, including 1,4-diazepines and their derivatives, leading to the discovery of compounds with a wide array of pharmacological activities. jocpr.comsemanticscholar.org The continued exploration of these scaffolds underscores their enduring importance in the quest for new and improved therapeutic agents.

Synthetic Methodologies for 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid suggests two primary strategic disconnections. The most logical disconnection is at the sulfonamide bond, separating the molecule into two key synthons: a 1,4-diazepane ring and a 4-(chlorosulfonyl)benzoic acid derivative. This approach allows for the independent synthesis of each component, followed by a final coupling step.

A second, less common disconnection could involve the C-S bond at the aromatic ring, which would lead to a benzoic acid synthon and a sulfonylated diazepane. However, the former strategy is generally more synthetically feasible.

The primary retrosynthetic pathway is outlined below:

Approaches to the 1,4-Diazepane Core Construction

The synthesis of the seven-membered 1,4-diazepane ring is a critical step. Several methods have been developed for the construction of this heterocyclic system.

Cyclization Reactions for Seven-Membered Ring Formation

The formation of the 1,4-diazepane core often involves the cyclization of linear precursors. A common approach is the condensation of ethylenediamine (B42938) derivatives with suitable three-carbon electrophiles. researchgate.net For instance, the reaction between an N-protected ethylenediamine and a 1,3-dihalopropane can yield the diazepane ring, which can then be deprotected.

Another strategy involves the reductive amination of dicarbonyl compounds with diamines. This method provides a versatile route to variously substituted diazepanes. researchgate.net Palladium-catalyzed cyclization reactions have also been employed to construct benzodiazepine (B76468) cores, a related class of compounds, suggesting potential applicability to diazepane synthesis. mdpi.com

| Cyclization Method | Reactants | Key Features | Reference |

| Condensation | N-protected ethylenediamine, 1,3-dihalopropane | Straightforward, requires subsequent deprotection | researchgate.net |

| Reductive Amination | Dicarbonyl compound, diamine | Versatile for substituted diazepanes | researchgate.net |

| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes, α-halogenoacetamides | Efficient one-pot synthesis of diazepinones | rsc.orgresearchgate.net |

| Multicomponent [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | Catalytic formation of 1,4-diazepines | acs.org |

Functionalization of Pre-existing Diazepane Ring Systems

Alternatively, a pre-formed 1,4-diazepane can be functionalized. Commercially available 1,4-diazepane can be selectively protected at one nitrogen atom, allowing for the subsequent reaction at the other nitrogen. For example, treatment with a suitable protecting group like Boc-anhydride can yield a mono-protected diazepane, ready for sulfonylation. This method offers a more direct route if the parent heterocycle is readily accessible. nih.gov

Sulfonylation Reactions for Benzoic Acid Moiety Integration

The introduction of the sulfonyl group onto the benzoic acid moiety and its subsequent coupling to the diazepane ring are the final key steps.

Direct Sulfonylation Techniques

Direct sulfonylation of aromatic compounds is a well-established method. scispace.com Benzoic acid can be sulfonylated using fuming sulfuric acid (oleum) or sulfur trioxide, although this can sometimes lead to issues with regioselectivity and harsh reaction conditions. google.com A more controlled method involves the chlorosulfonylation of benzoic acid with chlorosulfonic acid, which directly provides the highly reactive 4-(chlorosulfonyl)benzoic acid. This intermediate can then be readily reacted with the 1,4-diazepane.

Recent advancements have explored copper-mediated C-H sulfonylation of benzoic acid derivatives, offering high regioselectivity. rsc.orgthieme-connect.com Another approach utilizes supported P2O5/Al2O3 for the direct sulfonylation of aromatic rings with sulfonic acids. tandfonline.comtandfonline.com

| Sulfonylation Reagent | Substrate | Product | Key Features | Reference |

| Chlorosulfonic acid | Benzoic acid | 4-(Chlorosulfonyl)benzoic acid | Direct formation of the sulfonyl chloride | ucl.ac.uk |

| Sodium sulfinates | Benzoic acid derivatives | Aryl sulfones | Copper-mediated, high regioselectivity | rsc.orgthieme-connect.com |

| Aryl/Alkyl Sulfonic Acid | Aromatic rings | Aryl sulfones | P2O5/Al2O3 supported, heterogeneous conditions | tandfonline.comtandfonline.com |

Alternative Pathways for Sulfonyl Linkage Elaboration

An alternative to direct sulfonylation involves building the sulfonyl linkage from other functional groups. For instance, a 4-aminobenzoic acid could be diazotized and then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to generate a sulfonyl chloride.

Another approach involves the oxidation of a pre-installed sulfur-containing functional group. For example, a 4-mercaptobenzoic acid could be oxidized to the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride.

The final step in the primary synthetic route is the sulfonamide bond formation. This is typically achieved by reacting the 4-(chlorosulfonyl)benzoic acid with 1,4-diazepane under basic conditions. The base serves to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial to optimize the yield and purity of the final product, this compound.

Employment of Protecting Group Strategies in Synthesis

The use of protecting groups is a cornerstone in the synthesis of complex organic molecules, preventing unwanted side reactions of functional groups. researchgate.net In the synthesis of this compound, the 1,4-diazepane ring presents a significant challenge due to the presence of two nucleophilic secondary amine groups. Without protection, the reaction with 4-(chlorosulfonyl)benzoic acid could lead to a mixture of products, including the desired mono-sulfonated compound, the di-sulfonated product where both nitrogen atoms of the diazepane ring are functionalized, and potential polymerization.

To achieve selective mono-N-sulfonylation, one of the amine groups of 1,4-diazepane must be temporarily blocked with a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability under a range of reaction conditions, yet it can be readily removed under acidic conditions. google.comnih.gov

The protection of 1,4-diazepane can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). This reaction yields tert-butyl 1,4-diazepane-1-carboxylate. With one of the nitrogen atoms protected, the remaining free secondary amine can then be reacted with 4-(chlorosulfonyl)benzoic acid. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Following the successful coupling to form the sulfonamide, the Boc protecting group can be removed. This is commonly achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent like dioxane. nih.gov This deprotection step regenerates the free amine at the 4-position of the diazepane ring, yielding the final target molecule, this compound.

Table 1: Protecting Group Strategy for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Purpose |

| 1. Protection | Formation of tert-butyl 1,4-diazepane-1-carboxylate | 1,4-Diazepane, (Boc)₂O, Triethylamine, DCM | To selectively block one of the secondary amine groups of the diazepane ring. |

| 2. Coupling | Sulfonamide bond formation | tert-butyl 1,4-diazepane-1-carboxylate, 4-(chlorosulfonyl)benzoic acid, Pyridine or Triethylamine, DCM | To form the sulfonamide linkage between the benzoic acid moiety and the unprotected diazepane nitrogen. |

| 3. Deprotection | Removal of the Boc group | Trifluoroacetic acid (TFA) in DCM or HCl in dioxane | To remove the protecting group and yield the final product. |

Exploration of Stereoselective Synthesis Methodologies

The parent molecule, this compound, is achiral. However, the introduction of substituents on the 1,4-diazepane ring can create stereocenters, leading to the possibility of stereoisomers. The development of stereoselective synthesis methodologies would be crucial for the preparation of enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.

While specific stereoselective syntheses for this compound have not been reported, general principles for the asymmetric synthesis of cyclic amines can be applied. One common strategy is to utilize chiral starting materials. For instance, the synthesis of the 1,4-diazepane ring could commence from enantiomerically pure amino acids or their derivatives. This would install a stereocenter of a defined configuration within the diazepane backbone.

Another approach involves the use of chiral catalysts in the synthesis of the diazepane ring. Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines and could be adapted for the cyclization step in the formation of a substituted 1,4-diazepane. researchgate.net For example, an intramolecular reductive amination of a suitable amino-ketone precursor, catalyzed by a chiral enzyme or a chiral metal complex, could yield an enantiomerically enriched diazepane.

Furthermore, resolution techniques could be employed to separate a racemic mixture of a chiral 1,4-diazepane derivative. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Table 2: Potential Stereoselective Approaches for Substituted 1,4-Diazepane Derivatives

| Approach | Description | Key Reagents/Methods |

| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure starting materials. | Chiral amino acids, chiral diamines. |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a key reaction step. | Chiral metal catalysts (e.g., Rhodium, Ruthenium, Iridium complexes), organocatalysts, or enzymes (e.g., imine reductases). |

| Diastereoselective Synthesis | Formation of a new stereocenter under the influence of an existing one. | Substrate-controlled cyclization reactions. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid derivatives), chiral chromatography. |

Investigations into Green Chemistry Principles for Compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. The proposed synthesis of this compound can be evaluated and potentially improved through the lens of green chemistry.

A significant area for improvement lies in the choice of solvents. Traditional sulfonamide syntheses often employ chlorinated solvents like dichloromethane (DCM), which are associated with environmental and health concerns. researchgate.net A greener alternative would be the use of water as the reaction medium. The synthesis of sulfonamides in aqueous media has been successfully demonstrated, often leading to high yields and simplified product isolation, as the sulfonamide product may precipitate from the aqueous solution. researchgate.netrsc.org

Another key principle of green chemistry is the use of catalytic methods over stoichiometric reagents. The classical synthesis of sulfonamides from sulfonyl chlorides generates stoichiometric amounts of hydrochloride waste, which requires neutralization with a base. cbijournal.com Research into catalytic methods for sulfonamide bond formation is an active area. For instance, transition-metal-catalyzed coupling reactions of sulfonic acids or their salts with amines offer an alternative to the use of reactive sulfonyl chlorides. acs.orgnih.gov Furthermore, methods involving the oxidative coupling of thiols and amines present a more atom-economical approach to sulfonamide synthesis. rsc.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. For the synthesis of this compound, a one-pot procedure could potentially combine the sulfonylation and deprotection steps.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or solvent-minimized approach to synthesis. The mechanochemical synthesis of sulfonamides has been reported, demonstrating a reduction in solvent use and sometimes leading to improved reaction rates and yields. rsc.org

Table 3: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Safer Solvents | Replacing chlorinated solvents (e.g., DCM) with water or other benign solvents (e.g., ethanol, 2-MeTHF). | Reduced environmental impact and worker exposure to hazardous materials. researchgate.netrsc.org |

| Catalysis | Employing catalytic methods for sulfonamide formation instead of using stoichiometric sulfonyl chlorides. | Higher atom economy, reduced waste generation, and milder reaction conditions. acs.orgnih.gov |

| Atom Economy | Utilizing starting materials that are efficiently incorporated into the final product, such as oxidative coupling of thiols and amines. | Minimized waste, more efficient use of resources. rsc.org |

| Process Intensification | Developing one-pot or continuous flow processes. | Reduced solvent usage, energy consumption, and reaction times. |

| Alternative Energy Inputs | Exploring mechanochemical or microwave-assisted synthesis. | Reduced solvent use, faster reaction rates, and potentially improved yields. rsc.org |

Chemical Reactivity and Transformations of 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid

Reactions at the Benzoic Acid Carboxyl Functionality

The carboxyl group attached to the benzene (B151609) ring is a versatile handle for a variety of chemical derivatizations, including esterification, amidation, reduction, and decarboxylation.

Derivatization via Esterification and Amidation

The carboxylic acid functionality of 4-(1,4-diazepan-1-ylsulfonyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: The formation of esters typically proceeds by reacting the carboxylic acid with an alcohol under acidic conditions. For substrates like this compound, standard methods such as Fischer-Speier esterification using a strong acid catalyst (e.g., sulfuric acid) in excess alcohol are applicable. The reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

| Reaction | Reagents and Conditions | Product Type | Ref. |

| Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Benzoic Ester | nih.gov |

| Amidation | Amine (R-NH₂), Coupling Agents (e.g., EDC, HATU), Base | Benzamide | mdpi.comnih.gov |

| Amidation | Thionyl Chloride (SOCl₂), then Amine (R-NH₂) | Benzamide | mdpi.com |

Amidation: The synthesis of amides from the parent carboxylic acid generally requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. mdpi.comnih.gov An alternative two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂), followed by reaction with the desired amine. mdpi.com These methods are generally high-yielding and tolerate a wide range of functional groups.

Pathways for Carboxyl Group Reduction and Decarboxylation

The carboxyl group can also be completely removed or reduced to an alcohol, offering pathways to different classes of compounds.

Carboxyl Group Reduction: The reduction of the benzoic acid moiety to a benzyl (B1604629) alcohol can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, though it would also likely reduce other susceptible functional groups if not properly controlled. Milder, more selective catalytic hydrogenation methods have also been developed. For instance, hydrogenation over a Pt/SnO₂ catalyst has shown excellent selectivity for the conversion of benzoic acid to benzyl alcohol under relatively mild conditions (e.g., 190 °C, 30 bar H₂). nih.gov This selectivity is attributed to the interaction between the platinum and tin oxide, which favors activation of the carbonyl group over the aromatic ring. nih.gov

Decarboxylation: The removal of the carboxyl group (decarboxylation) from benzoic acid derivatives can be challenging and often requires harsh conditions. However, the presence of activating groups can facilitate this process. For hydroxy-substituted benzoic acids, palladium-catalyzed decarboxylation has been shown to be effective. rsc.org For other substrates, decarboxylation can occur at high temperatures (e.g., 400 °C), though rates are generally low for unactivated acids. nist.gov Photoinduced copper-catalyzed methods have emerged as a milder alternative for the decarboxylative functionalization of benzoic acids. nih.gov

| Reaction | Reagents and Conditions | Product Type | Ref. |

| Reduction | LiAlH₄, followed by aqueous workup | Benzyl alcohol | |

| Catalytic Hydrogenation | H₂, Pt/SnO₂ Catalyst, Heat, Pressure | Benzyl alcohol | nih.gov |

| Decarboxylation | Heat (High Temperature) | Des-carboxy arene | nist.gov |

| Catalytic Decarboxylation | Pd-complexes (for activated substrates) | Des-carboxy arene | rsc.org |

Chemical Modifications of the Sulfonyl Bridge

The sulfonamide linkage (-SO₂-N<) is generally stable, but it can be cleaved under specific reductive conditions. This allows for the removal of the entire 1,4-diazepan-1-ylsulfonyl moiety or its transformation.

Reductive Cleavage of the N-S Bond: The nitrogen-sulfur bond of sulfonamides can be cleaved to release the parent amine (the 1,4-diazepane) and a sulfinic acid derivative. Mild and general methods have been developed for this transformation, which can enable the late-stage functionalization of complex molecules. acs.orgresearchgate.netchemrxiv.orgchemrxiv.org One such method involves the use of a phosphine (B1218219) reagent in combination with a redox shuttle, which proceeds at ambient temperature. chemrxiv.org Photocatalytic methods using an organoreductant under visible light irradiation have also been successfully employed for the deprotection of sulfonamides. organic-chemistry.org

Reductive Cleavage of the C-S Bond (Desulfonylation): The carbon-sulfur bond can also be cleaved through reductive desulfonylation, which replaces the sulfonyl group with a hydrogen atom. wikipedia.org This reaction is typically accomplished with reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org Additionally, palladium catalysts, which are often used for cross-coupling reactions, can also promote the desulfonylation of arylsulfonyl chlorides, where the sulfonyl group acts as a leaving group. nih.gov The hydrolysis of aryl sulfonic acids, the reverse of sulfonation, is another route to C-S bond cleavage, typically requiring acidic conditions and heat. wikipedia.org

| Reaction | Typical Reagents | Bond Cleaved | Products | Ref. |

| Reductive N-S Cleavage | Phosphine reagents, Redox shuttle | N-S | Amine and Sulfinate | acs.orgresearchgate.netchemrxiv.orgchemrxiv.org |

| Photocatalytic N-S Cleavage | Organophotocatalyst, Reductant, 407 nm LED | N-S | Amine and Sulfinate | organic-chemistry.org |

| Reductive C-S Cleavage | Sodium amalgam, SmI₂/HMPA | C-S | Arene and Sulfinate | wikipedia.org |

| Palladium-Catalyzed Desulfonylation | Pd Catalyst, Reducing Agent | C-S | Arene and SO₂ | nih.gov |

| Hydrolytic Desulfonation | H₂O, Acid, Heat | C-S | Arene and Sulfuric Acid | wikipedia.org |

Transformations within the 1,4-Diazepane Ring System

The 1,4-diazepane ring contains two nitrogen atoms that can serve as sites for further functionalization. The nitrogen atom at the 4-position is a secondary amine and is generally more nucleophilic and less sterically hindered than the nitrogen at the 1-position, which is part of the sulfonamide. This difference in reactivity allows for selective modifications.

Nitrogen Alkylation and Acylation Reactions

N-Alkylation: The secondary amine at the N-4 position is expected to be the primary site of alkylation under standard conditions (e.g., using an alkyl halide and a base). The sulfonamide nitrogen (N-1) is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. Selective mono-N-alkylation of diamines can be challenging, but various strategies exist, such as using chelating agents or carefully controlling stoichiometry. organic-chemistry.org For instance, reductive amination has been used to achieve selective alkylation on the endocyclic nitrogen of a substituted 1,4-diazepane-6-amine. nih.gov

N-Acylation: Similar to alkylation, acylation is expected to occur preferentially at the more nucleophilic N-4 position. Acylating agents like acyl chlorides or acid anhydrides will react readily with the secondary amine, typically in the presence of a base to neutralize the acid byproduct. The sulfonamide nitrogen is generally unreactive towards acylation under these conditions.

Ring Expansion and Contraction Pathways

The seven-membered diazepane ring can undergo rearrangement reactions to form larger or smaller ring systems, often by first converting it to a suitable precursor.

Ring Expansion: Ring expansion of cyclic ketones is a well-established synthetic strategy. If the 1,4-diazepane ring were to contain a carbonyl group (a diazepanone), it could potentially undergo ring expansion via reactions like the Schmidt or Beckmann rearrangements. researchgate.net

Schmidt Reaction: This reaction involves treating a ketone with hydrazoic acid (HN₃) under acidic conditions. The reaction proceeds through the migration of one of the alpha-carbons to the nitrogen of the azide, resulting in the insertion of a nitrogen atom into the ring to form a larger lactam. wikipedia.orgorganic-chemistry.orglibretexts.org

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime derived from a ketone. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a lactam, thus expanding the ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorgoreview.comlibretexts.org

Ring Contraction: Conversely, ring contraction can be achieved from a suitable diazepane derivative.

Strategic Derivatization for Academic Structure-Activity Relationship (SAR) Investigations

Following extensive literature review, it has been determined that there is a notable absence of specific published research focusing on the strategic derivatization of this compound for the purpose of academic structure-activity relationship (SAR) investigations. Searches of scholarly databases and chemical literature did not yield studies detailing the synthesis of analogs of this specific parent compound and the subsequent evaluation of their biological activities.

While research exists on the derivatization of structurally related compounds, such as various benzoic acid derivatives and compounds containing a 1,4-diazepane moiety, this information is not directly applicable to the SAR of this compound itself. The unique combination of the benzoic acid, the sulfonyl group, and the 1,4-diazepane ring presents a specific chemical scaffold for which dedicated SAR studies appear to be currently unavailable in the public domain.

Therefore, a detailed analysis of research findings, including data tables of derivatives and their corresponding biological activities, cannot be provided at this time. The scientific community has yet to publish direct explorations into how modifications of the this compound structure influence its potential biological effects.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for assigning the specific chemical environments of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoic acid ring and the diazepane ring. The aromatic protons of the para-substituted benzene (B151609) ring will typically appear as two doublets in the downfield region (δ 7.0-8.5 ppm). The protons on the diazepane ring will be found in the more upfield region of the spectrum.

The ¹³C NMR spectrum will show characteristic signals for the carboxylic acid carbon (δ 165-185 ppm), the aromatic carbons (δ 120-150 ppm), and the aliphatic carbons of the diazepane ring (δ 30-60 ppm). The carbon attached to the sulfonyl group will be shifted downfield compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 12.0-13.0 | - |

| Carboxylic Acid C | - | 167.0 |

| Aromatic CH (ortho to COOH) | 8.1-8.3 | 131.0 |

| Aromatic CH (ortho to SO₂) | 7.8-8.0 | 128.0 |

| Aromatic C (ipso to COOH) | - | 133.0 |

| Aromatic C (ipso to SO₂) | - | 145.0 |

| Diazepane CH₂ (adjacent to N-SO₂) | 3.3-3.6 | 48.0 |

| Diazepane CH₂ (adjacent to NH) | 2.9-3.2 | 46.0 |

| Diazepane CH₂ (middle) | 1.8-2.1 | 28.0 |

| Diazepane NH | 2.0-3.0 | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. ni.ac.rsscispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and among the protons within the diazepane ring, helping to establish the spin systems. researchgate.netyoutube.comacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule. researchgate.netyoutube.comacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the aromatic protons and the carboxylic carbon, as well as between the diazepane protons and the aromatic carbons via the sulfonyl group. researchgate.netyoutube.comacs.org

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M+H]⁺ would confirm the molecular weight.

A characteristic fragmentation pattern for arylsulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.govresearchgate.net Other expected fragmentations include the cleavage of the diazepane ring and the loss of the carboxylic acid group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

|---|---|

| [M+H]⁺ | Molecular Ion |

| [M+H - 64]⁺ | Loss of SO₂ |

| [M+H - 45]⁺ | Loss of COOH |

| [M+H - C₅H₁₁N₂]⁺ | Cleavage of the diazepane ring |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, sulfonyl, and amine groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching vibration |

| Carboxylic Acid C=O | 1680-1710 | Stretching vibration |

| Sulfonyl S=O | 1330-1360 and 1140-1170 | Asymmetric and symmetric stretching |

| Amine N-H | 3200-3500 | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Aromatic C=C | 1450-1600 | Ring stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit absorption bands in the UV region. The benzoic acid chromophore is expected to show a primary absorption band around 230-250 nm and a secondary, less intense band around 270-290 nm. The presence of the sulfonyl and diazepane groups may cause slight shifts in the absorption maxima.

Computational Chemistry and Theoretical Studies on 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid

Molecular Docking and Ligand-Target Interaction Prediction at the Theoretical Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is crucial for drug discovery, as it helps to understand how a potential drug molecule might interact with its biological target.

In a hypothetical docking study, 4-(1,4-diazepan-1-ylsulfonyl)benzoic acid would be treated as the ligand, and a protein target of interest would be the receptor. The docking algorithm would explore various binding poses of the ligand in the active site of the protein, calculating a binding affinity score for each pose. These scores, often expressed in kcal/mol, estimate the strength of the interaction. The analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's amino acid residues. For instance, the carboxylic acid group of the molecule could form hydrogen bonds with polar residues, while the benzene (B151609) ring might engage in hydrophobic interactions.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular mechanics (MM) methods, which use classical physics to model molecular systems, are often employed for a rapid initial conformational search. For this compound, the seven-membered diazepane ring is particularly flexible and can exist in several chair, boat, and twist-boat conformations.

Following an initial search, molecular dynamics (MD) simulations can provide a more detailed view of the molecule's behavior over time. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, revealing how it moves and flexes in a simulated environment (e.g., in water). This can help identify the most populated conformational states and the pathways for transitioning between them.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical Framework)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a molecule. These predictions are vital in the early stages of drug development to filter out compounds that are likely to fail due to poor ADME profiles. Various software programs and web servers can calculate these properties based on the molecule's structure.

Table 2: Hypothetical In Silico ADME Predictions for this compound This table presents exemplary data that would be obtained from an in silico ADME prediction.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 298.35 g/mol | Compliant with Lipinski's rule of five (<500). |

| LogP (Octanol-Water Partition Coefficient) | 1.2 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 95.5 Ų | Suggests good oral bioavailability. |

| Number of Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule of five (<5). |

| Number of Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's rule of five (<10). |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed using a training set of molecules with known activities. Once a reliable model is built, it can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve a dataset of structurally similar sulfonamide derivatives with measured activity against a specific biological target. Molecular descriptors (numerical representations of chemical information) would be calculated for each molecule. These descriptors could include electronic, steric, and hydrophobic properties. Statistical methods would then be used to create an equation that correlates these descriptors with the observed biological activity. This model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.

Mechanistic Biochemical Interactions of 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid in Vitro and Theoretical Perspectives

Investigations into Enzyme Binding and Inhibition Mechanisms at the Molecular Level

No studies detailing the interactions of 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid with any enzymes, including binding and inhibition mechanisms at a molecular level, were identified in the public domain.

In Vitro and Theoretical Receptor Ligand Binding Affinity Studies

There is no available research, either in vitro or theoretical, that investigates the receptor ligand binding affinity of this compound.

Analysis of Protein-Ligand Interactions in a Non-Clinical Research Context

Information regarding the analysis of protein-ligand interactions for this compound in a non-clinical research setting is not present in the current body of scientific literature.

Elucidation of Cellular Uptake and Intracellular Localization Mechanisms in Research Models

No research models or studies have been published that elucidate the cellular uptake or intracellular localization mechanisms of this compound.

Study of Biomolecular Recognition Events

There are no available studies on the biomolecular recognition events involving this compound.

Advanced Analytical Methodologies for Research and Purity Assessment of 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid

Chromatographic Techniques for Compound Purity and Mixture Analysis

Chromatography remains the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid, a combination of high-performance liquid chromatography, gas chromatography, and thin-layer chromatography provides a comprehensive toolkit for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and assay of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any process-related impurities or degradation products.

Given the structure of the target molecule, which contains both an acidic benzoic acid moiety and a basic diazepane ring, reversed-phase HPLC is a suitable approach. A C18 or C8 column would likely provide sufficient retention and selectivity. The mobile phase would typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter to control the ionization state of both the acidic and basic functional groups, thereby influencing retention time and peak shape. A pH in the mid-range (e.g., pH 4-6) would likely be a good starting point for method development. Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for resolving impurities with a wide range of polarities.

Detection is commonly achieved using a UV detector, as the benzoic acid chromophore will absorb UV light, typically around 254 nm. For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (LC-MS) can be employed.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurity and Byproduct Characterization

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is not amenable to direct GC analysis due to its low volatility and thermal lability, GC is invaluable for the characterization of volatile impurities and byproducts that may be present from the synthesis process.

Potential volatile impurities could include residual solvents or starting materials. For the analysis of these compounds, a capillary GC column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points.

Detection is most commonly performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds. For identification of unknown impurities, a Mass Spectrometer (GC-MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of the fragmented ions. Given the structure of the target molecule, derivatization would likely be necessary if direct analysis were attempted, for instance, by silylating the acidic and amine protons to increase volatility and thermal stability.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for qualitative assessment and for monitoring the progress of chemical reactions during the synthesis of this compound.

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase due to its polarity. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation of the starting materials, intermediates, and the final product. The choice of eluent is critical and is determined by the polarity of the compounds being separated. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. The ratio of these solvents is adjusted to optimize the separation, as indicated by the retention factor (Rf) values.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active benzoic acid ring. For compounds that are not UV-active, or for increased sensitivity, staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor can be used.

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) offers an alternative and often complementary separation mechanism to HPLC. For charged molecules like this compound, CE can provide very high separation efficiencies. The separation in CE is based on the differential migration of analytes in an electric field.

Given that the target molecule possesses both an acidic and a basic center, its net charge will be highly dependent on the pH of the background electrolyte (BGE). In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. At a low pH, the diazepane moiety will be protonated, and the molecule will carry a net positive charge, migrating towards the cathode. At a high pH, the benzoic acid will be deprotonated, leading to a net negative charge and migration towards the anode. By carefully selecting the pH of the BGE, the separation can be optimized.

For more complex mixtures or to enhance selectivity, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed. This allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer.

Titrimetric Methods for Quantitative Determination

Titrimetric methods, while considered classical, can provide highly accurate and precise quantitative determination of this compound, particularly for assaying the bulk substance.

An acid-base titration is the most direct approach. The compound has two titratable functional groups: the acidic carboxylic acid and the basic diazepane ring. A potentiometric titration, where the change in pH is monitored with an electrode as a titrant is added, can be used to determine the equivalence points for both functional groups.

For the titration of the benzoic acid moiety, a standard solution of a strong base, such as sodium hydroxide, would be used as the titrant in an aqueous or mixed aqueous-organic solvent system. The endpoint would correspond to the neutralization of the carboxylic acid.

For the titration of the basic diazepane ring, a non-aqueous titration is often preferred to enhance the basicity of the amine. The sample would be dissolved in a non-aqueous solvent, such as acetic acid, and titrated with a strong acid, like perchloric acid in acetic acid. This method can provide a sharp and clear endpoint for the quantification of the amine content.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dichloromethane (B109758) |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Iodine |

| Methanol |

| Perchloric acid |

| Potassium permanganate |

Future Research Directions and Emerging Applications in Chemical Science for 4 1,4 Diazepan 1 Ylsulfonyl Benzoic Acid

Design and Synthesis of Novel Analogues with Optimized Chemical Features

The core structure of 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid offers multiple points for modification, providing a fertile ground for the design and synthesis of novel analogues with fine-tuned chemical properties. Future research will likely focus on systematic modifications of the diazepane ring, the aromatic ring, and the carboxylic acid group to optimize features such as solubility, stability, and target-binding affinity.

One promising avenue is the functionalization of the 1,4-diazepane ring. The synthesis of novel 1,4-diazepane derivatives is an active area of research, with methods available for creating a variety of substituted rings. nih.gov For instance, the secondary amine within the diazepane ring can be alkylated or acylated to introduce a diverse range of substituents. These modifications can significantly impact the molecule's conformational flexibility and its ability to interact with biological targets. The design of libraries based on the diazepane scaffold has already proven successful in identifying potent antagonists for biological targets like LFA-1. researchgate.netmdpi.com

| Modification Site | Potential Modifications | Anticipated Impact on Properties |

| 1,4-Diazepane Ring | Alkylation, Acylation, Spirocyclization | Altered conformational flexibility, solubility, and target binding |

| Benzoic Acid Ring | Introduction of electron-donating/withdrawing groups | Modulated electronic properties, pKa, and reactivity |

| Carboxylic Acid | Esterification, Amidation | Improved cell permeability and prodrug potential |

Exploration of Unexplored Reaction Pathways for Advanced Derivatization

The chemical reactivity of this compound provides opportunities for advanced derivatization through the exploration of unexplored reaction pathways. The three key functional groups—the diazepane, the sulfonyl, and the carboxylic acid—can each serve as a handle for a variety of chemical transformations.

The carboxylic acid group is a versatile starting point for derivatization. Standard reactions such as esterification and amidation can be employed to create a library of derivatives with altered physicochemical properties. researchgate.net Alkylation and acylation are common derivatization techniques used to modify compounds with active hydrogens, such as those found in the diazepane ring and the carboxylic acid. researchgate.netlibretexts.orggcms.cz These reactions can enhance volatility for analytical purposes or modulate biological activity. researchgate.net

The sulfonyl group, while generally stable, can also participate in certain reactions. The development of new applications for sulfonyl fluorides in organic synthesis and chemical biology highlights the potential for activating the sulfur center for further transformations. acs.orgresearchgate.net Research into the reactivity of arylsulfonyl halides can provide a basis for exploring novel reactions at the sulfonyl moiety of the target compound.

Moreover, domino reactions could be designed to achieve complex molecular architectures in a single step. For instance, a sequence involving the diazepine ring could lead to the formation of novel fused heterocyclic systems. The synthesis of functionalized benzo[b] rsc.orgbellbrooklabs.comdiazepines through domino reactions showcases the potential of such strategies. sioc-journal.cn

| Functional Group | Potential Reaction Pathways | Resulting Derivatives |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| 1,4-Diazepane NH | Alkylation, Acylation, Reductive Amination | N-substituted diazepanes |

| Aryl Sulfonyl | Nucleophilic Aromatic Substitution (with activation) | Substituted aryl derivatives |

Further Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts. For this compound and its future analogues, the development of advanced computational models will be crucial for predicting their 'drug-likeness' and other key chemical features. nih.govdntb.gov.ua

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a key area where computational models can make a significant impact. eijppr.com By analyzing parameters such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors, researchers can estimate the pharmacokinetic profile of novel analogues before their synthesis. eijppr.com Software tools like SwissADME and MolSoft are already used for predicting the drug-likeness and pharmacokinetic properties of complex molecules, including benzenesulfonamide derivatives. mdpi.com

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of these compounds with specific biological targets. For instance, docking studies have been used to investigate the interaction of benzoic acid derivatives with fungal enzymes. nih.gov Such studies can help in the rational design of more potent and selective inhibitors. Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of these molecules, aiding in the prediction of their chemical behavior and the design of synthetic pathways. sioc-journal.cn

| Computational Method | Predicted Property | Application in Research |

| ADME Prediction | Absorption, Distribution, Metabolism, Excretion | Early-stage filtering of drug candidates |

| Molecular Docking | Binding affinity and mode of interaction | Rational design of enzyme inhibitors and receptor ligands |

| DFT Calculations | Electronic structure, Reactivity | Understanding reaction mechanisms and predicting chemical behavior |

Establishment of High-Throughput Screening Methodologies for Molecular Interaction Discovery

To explore the full potential of a library of this compound analogues, the establishment of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large numbers of compounds to identify "hits" that interact with a specific biological target. nih.govresearchgate.net

Enzyme inhibition assays are a common application of HTS in drug discovery. bellbrooklabs.comh1.co A variety of assay formats, including fluorescence-based and mass spectrometry-based methods, can be adapted to screen for inhibitors of specific enzymes. nih.govacs.org For example, if the designed analogues are intended to target a particular kinase or protease, a corresponding HTS assay can be developed to measure their inhibitory activity.

Frontal affinity chromatography coupled with mass spectrometry (FAC-MS) is another powerful HTS technique for identifying compounds that bind to a target protein. acs.org This method can be particularly useful for identifying fragments or lead compounds that bind to a target of interest, even with moderate affinity. The development of robust and miniaturized HTS assays will be critical for efficiently exploring the chemical space of this compound derivatives and identifying promising candidates for further development.

| Screening Method | Principle | Application |

| Fluorescence-Based Assays | Measures changes in fluorescence upon inhibitor binding or enzyme activity | High-throughput screening for enzyme inhibitors |

| Mass Spectrometry-Based Assays | Directly measures the enzymatic product or substrate | Can be used for a wide range of enzyme targets |

| Frontal Affinity Chromatography | Separates compounds based on their affinity for a target protein | Identification of binding fragments and lead compounds |

Potential Integration into Complex Chemical Biology Probes or Material Science Systems

The unique structural features of this compound make it an attractive candidate for integration into more complex systems, such as chemical biology probes and advanced materials.

In the realm of chemical biology, the sulfonyl fluoride group has emerged as a versatile "warhead" for the development of covalent chemical probes. acs.org These probes can be used to covalently label specific amino acid residues in proteins, enabling the study of protein function and the identification of new drug targets. The sulfonyl group in this compound could potentially be converted to a sulfonyl fluoride, opening the door to its use as a scaffold for such probes. The broad applicability of sulfonyl compounds in chemical biology and drug discovery is an active area of research. researchgate.netscribd.com

In material science, benzoic acid derivatives are known to be useful building blocks for functional materials. For instance, they can be used in the synthesis of metal-organic frameworks (MOFs) or liquid crystals. The carboxylic acid group can coordinate to metal ions, while the aromatic ring can engage in π-stacking interactions, leading to the formation of ordered supramolecular structures. The diazepane and sulfonyl groups would add further functionality and complexity to such materials. The application of sulfonyl-containing compounds in materials science is an emerging field with significant potential. researchgate.netrsc.org

| Field of Application | Potential Role of the Compound | Example of Integration |

| Chemical Biology | Scaffold for covalent chemical probes | Conversion of the sulfonyl group to a sulfonyl fluoride for protein labeling |

| Material Science | Building block for functional materials | Incorporation into metal-organic frameworks or liquid crystals |

| Supramolecular Chemistry | Component for self-assembling systems | Formation of ordered structures through hydrogen bonding and π-stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.